molecular formula C11H11F2N3 B11739786 N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11739786
M. Wt: 223.22 g/mol
InChI Key: SEEBGMLBPJXYTD-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide
  • (2,5-Difluorobenzyl)(2-methoxy-5-nitrophenyl)amine
  • 2,4-Difluorobenzylamine

Uniqueness

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the benzyl group and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-11(15-16)14-7-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

SEEBGMLBPJXYTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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